Ilexsaponin B2 Exhibits Superior PDE5 Inhibitory Potency Compared to Ilexsaponin A1
In a direct head-to-head enzymatic assay, Ilexsaponin B2 demonstrated a PDE5 IC50 of 48.8 μM, which is 6.8-fold more potent than Ilexsaponin A1 (IC50: 332.0 μM) [1]. Both compounds were tested under identical conditions using a PDE5A enzymatic assay. This significant difference in potency positions Ilexsaponin B2 as a more effective tool compound for PDE5-focused research.
| Evidence Dimension | PDE5 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 48.8 μM |
| Comparator Or Baseline | Ilexsaponin A1: 332.0 μM |
| Quantified Difference | 6.8-fold more potent (lower IC50) |
| Conditions | In vitro PDE5A enzymatic assay |
Why This Matters
This quantifiable difference in PDE5 inhibition directly informs compound selection for cardiovascular disease models or PDE5-related signaling studies.
- [1] Liu, Z., et al. (2017). Rapid Screening of Potential Phosphodiesterase Inhibitors from the Roots of Ilex pubescens Hook. et Arn. Using a Combination of Ultrafiltration and LC-MS. Evidence-Based Complementary and Alternative Medicine, 2017, 2749643. Table 2. View Source
